6-Bromo-4-chloroquinoline-2-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 267.51 g/mol. This compound belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. It is primarily identified by its CAS number 99465-04-0 and has applications in various scientific fields, particularly in medicinal chemistry.
6-Bromo-4-chloroquinoline-2-carbonitrile is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen atoms in its structure. It has been documented in several chemical databases, including PubChem and Sigma-Aldrich, which provide detailed information on its properties, safety data, and potential uses in research and industry .
The synthesis of 6-Bromo-4-chloroquinoline-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 6-bromo-4-chloroquinoline with cyanide sources under specific conditions.
Technical Details:
The molecular structure of 6-Bromo-4-chloroquinoline-2-carbonitrile can be described as follows:
C1=CC(=C(C=N1)C(Cl)=C2C=CC(=C(C=C2Br)N)=N)N
KJILYZMXTLCPDQ-UHFFFAOYSA-N
This structural configuration contributes to its chemical reactivity and biological activity.
6-Bromo-4-chloroquinoline-2-carbonitrile can participate in several chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for compounds like 6-Bromo-4-chloroquinoline-2-carbonitrile often relates to their biological activity, particularly in medicinal chemistry. While specific mechanisms for this compound may not be extensively documented, similar quinoline derivatives are known to exhibit:
Studies have shown that quinoline derivatives can inhibit various enzymes involved in DNA replication and repair, contributing to their therapeutic effects against cancer cells .
Safety data indicates that this compound is toxic if ingested or inhaled, necessitating proper handling precautions .
6-Bromo-4-chloroquinoline-2-carbonitrile finds applications primarily in:
Its unique structural features make it a valuable compound for ongoing research into new pharmaceutical applications .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2